REACTION_CXSMILES
|
N[C@H:2]([C:11]([O:13]CC=C)=[O:12])[CH2:3][CH2:4][C:5]([O:7]CC=C)=O.ClC(Cl)([O:20]C(=O)OC(Cl)(Cl)Cl)Cl.CCN(CC)CC.N[C@H:37]([C:43](O)=O)[CH2:38][CH2:39]CCN>C(Cl)Cl>[CH:37]1[CH:43]=[C:4]2[C:5]([C:11]([OH:12])([OH:13])[C:2](=[O:20])[C:3]2=[CH:39][CH:38]=1)=[O:7]
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(=O)OCC=C)C(=O)OCC=C
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
143 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 12 h
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
washed twice with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 (anh.)
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (Hexane:AcOEt 3:1→2:1→AcOEt)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |